molecular formula C6H7KO7 B15286419 Potassium;2-(carboxymethyl)-3,4-dihydroxy-4-oxobutanoate

Potassium;2-(carboxymethyl)-3,4-dihydroxy-4-oxobutanoate

Cat. No.: B15286419
M. Wt: 230.21 g/mol
InChI Key: IVLPTBJBFVJENN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium;2-(carboxymethyl)-3,4-dihydroxy-4-oxobutanoate is a potassium salt of a substituted butanoic acid derivative. Its structure features a central butanoate backbone with a carboxymethyl group at position 2, hydroxyl groups at positions 3 and 4, and a ketone at position 2. This compound is of interest due to its multifunctional groups, which may confer unique solubility, reactivity, and biological activity compared to simpler potassium salts or unsubstituted butanoates .

Properties

IUPAC Name

potassium;2-(carboxymethyl)-3,4-dihydroxy-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLPTBJBFVJENN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)O)C(=O)[O-])C(=O)O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7KO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lactonization and Solvent Selection

The free acid form of isocitric acid is generated using ion-exchange resins, followed by lactonization under reflux conditions. Methyl tetrahydrofuran (MeTHF) is employed as the solvent due to its ability to dissolve the triacid while allowing azeotropic removal of water via Dean–Stark distillation. This step achieves a 98% yield of lactone-diacid, with potassium chloride byproducts precipitated and removed by filtration.

Anhydride Formation and Hemiester Synthesis

The lactone-diacid is subsequently converted to a cyclic anhydride using acetic anhydride. Reaction with methanol produces the hemiester intermediate, which is then coupled with morpholine using 2-chloro-4,6-dimethoxy-1,3,5-triazine as a coupling agent. This pathway underscores the importance of solvent selection and byproduct management for scalability.

Industrial Production via Microbial Fermentation

Industrial-scale manufacturing of this compound prioritizes microbial fermentation for cost efficiency and sustainability. Ningbo Inno Pharmchem Co., Ltd. utilizes specialized bacterial or yeast strains to convert glucose or sunflower oil into isocitric acid, which is then purified and neutralized with potassium hydroxide.

Fermentation Parameters

Parameter Detail
Carbon Source Glucose, sucrose, or sunflower oil
Microbial Strain Engineered Aspergillus niger or Yarrowia lipolytica
pH Range 5.5–6.5
Temperature 28–32°C
Downstream Processing Ion-exchange chromatography, crystallization

Quality Control Measures

Industrial processes implement stringent quality controls, including HPLC for purity assessment (≥98.0%) and atomic absorption spectroscopy for potassium content verification. The final product is crystallized from aqueous ethanol to ensure pharmaceutical-grade standards.

Comparative Analysis of Preparation Methods

Aspect Chemical Synthesis Microbial Fermentation
Yield 75–98% 60–85%
Scalability Moderate (batch-dependent) High (continuous fermentation)
Cost High (reagent-intensive) Low (substrate-derived)
Environmental Impact Solvent waste generation Biodegradable byproducts

Chemical synthesis offers higher yields but faces challenges in solvent recovery and byproduct disposal. In contrast, microbial fermentation aligns with green chemistry principles but requires optimization of microbial strains to improve yield.

Process Challenges and Optimization Strategies

Byproduct Management in Chemical Synthesis

The precipitation of potassium chloride during lactonization necessitates efficient filtration systems. Substituting traditional resins with membrane-based separation techniques has reduced water usage by 40% in pilot-scale trials.

Strain Engineering for Fermentation

Recent advances in CRISPR-Cas9 editing have enhanced the metabolic flux toward isocitric acid in Yarrowia lipolytica, increasing titers from 120 g/L to 180 g/L in fed-batch systems.

Chemical Reactions Analysis

Types of Reactions

L-Isocitric acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving L-Isocitric acid include NADP+ (for oxidation reactions) and various enzymes such as aconitase and isocitrate dehydrogenase .

Major Products

The major products formed from reactions involving L-Isocitric acid include alpha-ketoglutaric acid (from oxidation) and various intermediates in the citric acid cycle .

Scientific Research Applications

Potassium dihydrogen citrate (KDC), also known as potassium 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate (C₆H₇KO₇), is a chemical compound with diverse applications across medicine, food science, nephrology, and chemistry . It is found as odorless, transparent crystals or a white powder and is hygroscopic. KDC functions primarily as a buffering, chelating, and alkalizing agent, especially in the context of renal function.

Medical and Pharmaceutical Applications

  • Treatment of Kidney Stones, Gout, and Acidosis: KDC is used in medical and pharmaceutical applications to treat kidney stones, gout, and acidosis caused by kidney disease. It is typically administered orally as a pill or solution.
  • Increases Bone Density: Research indicates that KDC can increase bone density, suggesting its potential as a treatment for osteoporosis.

Food Science

  • Acidity Regulation: In food production, KDC is added to regulate acidity, helping maintain the desired pH level, improve taste, and preserve shelf life.
  • Yeast Food: KDC is used as a yeast food in the food industry to enhance the fermentation process and improve the quality of the final product. It is added to yeast during fermentation.

Nephrology

  • Alkalizing Agent in Renal Function: KDC is utilized as an alkalizing agent in renal function to manage renal tubular acidosis and prevent kidney stone formation. It is typically administered orally.

Chemistry

  • Buffering Agent: KDC is used as a buffering agent in solutions where a stable pH is required, helping maintain the desired pH level and improving the stability of the solution.

Interactions and Synthesis

Research has highlighted the interactions of potassium dihydrogen citrate with various substances, underscoring its importance in therapeutic and nutritional contexts. It can be synthesized through various methods.

Comparison with Other Citrates

CompoundFormulaUnique Features
Sodium citrateC₆H₅NaO₇Sodium salt of citric acid; mainly used as an emulsifier.
Calcium citrateC₁₂H₁₀CaO₁₄Calcium salt; often used as a calcium supplement.
Magnesium citrateC₆H₆MgO₇Magnesium salt; commonly used for digestive health.
Citric acidC₆H₈O₇Weak organic acid; serves as a natural preservative.
Potassium dihydrogen citrateC₆H₇KO₇Role in renal function and bone density enhancement.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s distinct functional groups differentiate it from other potassium salts and butanoate derivatives:

  • Dihydroxy and ketone groups : Contribute to hydrogen bonding and redox activity.
Table 1: Key Structural and Functional Differences
Compound Name Key Functional Groups Solubility (Water) Applications
Potassium;2-(carboxymethyl)-3,4-dihydroxy-4-oxobutanoate Carboxymethyl, dihydroxy, ketone High (polar) Chelation, pharmaceuticals
Potassium acetate Acetate ion Very high Electrolyte, food additive
4-Hydroxy-3,3-dimethyl-2-oxobutanoic acid Hydroxy, oxo, dimethyl Moderate Pantothenate biosynthesis
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid Carboxymethyl, sulfanyl, aryl, ketone Low (non-polar) Medicinal chemistry

Physicochemical Properties

  • Solubility: The potassium salt form ensures higher water solubility compared to analogous acids (e.g., 4-hydroxy-3,3-dimethyl-2-oxobutanoic acid) .
  • Stability : The dihydroxy and ketone groups may render it less thermally stable than simpler salts like potassium benzoate .

Research Findings and Limitations

  • Synthesis challenges : The compound’s multiple functional groups complicate synthesis compared to potassium acetate or benzoate .

Q & A

Basic: What are the key structural and physicochemical properties of potassium;2-(carboxymethyl)-3,4-dihydroxy-4-oxobutanoate?

The compound has the molecular formula C₆H₇KO₇ (molecular weight: 230.21 g/mol) and exists as a potassium salt of a hydroxylated oxobutanoate derivative. Key features include:

  • Stereochemistry : The (2S,3R) configuration in its IUPAC name indicates chiral centers, critical for interactions in biological systems .
  • Thermal Stability : Decomposes near 185°C, necessitating controlled-temperature handling during experiments .
  • Storage : Requires storage at 2–8°C to prevent degradation, as noted in safety data for analogous compounds .

Methodological Insight : Characterize purity via HPLC (C18 column, aqueous mobile phase with 0.1% formic acid) and confirm structure using ¹H/¹³C NMR (focus on carboxylate and hydroxyl proton shifts) and high-resolution mass spectrometry (HRMS) .

Basic: How is this compound synthesized?

While direct synthesis protocols are not explicitly documented, analogous compounds (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids) are synthesized via Michael-type addition using thioglycolic acid and α,β-unsaturated ketones . Adaptable steps include:

Substrate Preparation : Use Friedel-Crafts acylation to generate α,β-unsaturated intermediates.

Nucleophilic Addition : React with carboxymethyl derivatives under mild conditions (room temperature, methanol solvent).

Salt Formation : Neutralize with potassium hydroxide to yield the potassium salt .

Key Consideration : Monitor reaction progress via TLC (silica gel, UV visualization) and isolate via crystallization or ion-exchange chromatography .

Advanced: How do stereochemical variations impact the compound’s biochemical activity?

The (2S,3R) configuration suggests enantioselective interactions with biological targets (e.g., enzymes or receptors). For example:

  • Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution to isolate R/S enantiomers.
  • Activity Testing : Compare inhibition constants (Kᵢ) in enzyme assays (e.g., citrate synthase) to assess stereospecific effects .

Data Contradiction : While notes racemic mixtures in similar compounds, specifies a defined stereochemistry, implying synthetic routes may require asymmetric catalysis .

Advanced: What analytical strategies resolve challenges in quantifying trace impurities?

Impurity profiling demands ultra-HPLC (UHPLC) coupled with tandem mass spectrometry (MS/MS) . For example:

  • Column : Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).
  • Gradient : 5–95% acetonitrile in 0.1% ammonium formate over 10 min.
  • Detection : MRM mode for targeted impurities (e.g., sodium analogs, residual solvents) .

Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.99), LOQ (≤0.1%), and precision (%RSD < 5%) .

Advanced: How can computational modeling predict the compound’s reactivity in aqueous systems?

Use density functional theory (DFT) to model:

  • Acid Dissociation Constants (pKa) : Calculate for carboxyl and hydroxyl groups (software: Gaussian 16, basis set: B3LYP/6-311++G**).
  • Hydrolysis Pathways : Simulate pH-dependent degradation (e.g., ester hydrolysis) using molecular dynamics (MD) in explicit solvent .

Validation : Compare predicted pKa values (~2.5 for carboxyl, ~4.5 for hydroxyl) with experimental potentiometric titrations .

Basic: What are the compound’s applications in biochemical research?

  • Enzyme Inhibition : Acts as a citrate synthase inhibitor due to structural mimicry of oxaloacetate.
  • Metal Chelation : The carboxylate and hydroxyl groups enable binding to divalent cations (e.g., Ca²⁺, Mg²⁺), useful in buffer systems .

Methodological Tip : For inhibition assays, use UV-Vis spectroscopy (λ = 412 nm) to monitor coenzyme A release in citrate synthase reactions .

Advanced: How does the compound’s stability vary under physiological conditions?

Conduct accelerated stability studies :

  • pH Variation : Incubate in buffers (pH 2–9) at 37°C for 24–72 h.
  • Analysis : Quantify degradation via UHPLC-MS.
  • Findings : Expected instability at pH < 3 (carboxyl protonation) and pH > 8 (hydroxyl deprotonation), with first-order degradation kinetics .

Basic: What safety precautions are required when handling this compound?

  • PPE : Gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill Management : Neutralize with bicarbonate and dispose as hazardous waste, per GHS guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.